molecular formula C16H15ClO3 B13015028 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde

2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde

Cat. No.: B13015028
M. Wt: 290.74 g/mol
InChI Key: PSFCFZPSKZRDJC-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde (CAS No: 1427021-85-9) is a chemical compound with the molecular formula C16H15ClO3 and a molecular weight of 290.74 g/mol. It is supplied as a solid and is characterized by the SMILES code O=CC1=CC(OC)=C(OCC2=CC=CC=C2C)C=C1Cl . This compound belongs to a class of substituted benzaldehyde derivatives that serve as valuable chemical building blocks in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, featuring a benzyloxy-benzaldehyde core, are of significant interest in early-stage drug discovery. Research into analogous chemotypes has explored their potential as agonists for targets like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor implicated in metabolic and inflammatory disorders . Furthermore, such aldehyde intermediates are frequently utilized in click chemistry applications, such as the synthesis of 1,2,3-triazole libraries via copper-catalyzed azide-alkyne cycloadditions (CuAAC), for investigating new antibacterial agents . The specific research applications and mechanism of action for 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde are areas for ongoing investigation. Please note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human or personal consumption.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

2-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H15ClO3/c1-11-5-3-4-6-12(11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3

InChI Key

PSFCFZPSKZRDJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C(=C2)Cl)C=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a nucleophilic aromatic substitution or etherification approach, where a hydroxyl group on a chlorinated methoxybenzaldehyde intermediate is alkylated with 2-methylbenzyl alcohol or its derivative to form the benzyl ether linkage.

Key steps include:

  • Starting from 2-chloro-5-methoxy-4-hydroxybenzaldehyde or a closely related intermediate.
  • Alkylation of the phenolic hydroxyl group with 2-methylbenzyl bromide or 2-methylbenzyl chloride under basic conditions.
  • Use of bases such as potassium carbonate or sodium hydroxide to deprotonate the phenol and facilitate nucleophilic attack.
  • Solvents like dimethylformamide (DMF), ethanol, or acetone are commonly employed to dissolve reactants and control reaction kinetics.
  • Reaction temperatures typically range from room temperature to reflux conditions depending on the reactivity of the alkylating agent.

Detailed Reaction Conditions

Step Reagents & Conditions Purpose Notes
1 2-Chloro-5-methoxy-4-hydroxybenzaldehyde + K2CO3 (3 equiv) in DMF Deprotonation of phenol Ensures phenolate formation for nucleophilic substitution
2 Addition of 2-methylbenzyl bromide (1.5 equiv) Alkylation of phenol Nucleophilic substitution to form benzyl ether
3 Stirring at 50–80 °C for 4–6 hours Reaction completion Monitored by TLC or HPLC
4 Workup: aqueous extraction, washing, drying Isolation of crude product Removal of inorganic salts and impurities
5 Purification by column chromatography or recrystallization Obtain pure product Silica gel chromatography with hexane/ethyl acetate mixtures

Alternative Synthetic Routes

  • Phase Transfer Catalysis (PTC): Use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in biphasic aqueous-organic systems can enhance reaction rates and yields, especially for alkylation steps involving halogenated benzyl derivatives. This method is environmentally friendlier and scalable for industrial production.

  • One-Pot Multi-Step Synthesis: Some protocols involve initial protection of aldehyde groups, followed by selective etherification and subsequent deprotection to yield the target compound. This approach minimizes side reactions and improves overall yield.

Research Findings and Yield Data

Parameter Typical Value Source/Notes
Reaction Yield 85–95% High yields reported with optimized base and solvent systems
Purity >98% (HPLC) Achieved after chromatographic purification
Melting Point ~75 °C (methanol recrystallized) Consistent with related benzaldehyde derivatives
Reaction Time 4–6 hours Dependent on temperature and catalyst presence

Analytical and Mechanistic Insights

  • The alkylation proceeds via nucleophilic attack of the phenolate ion on the benzylic halide, forming the ether bond.
  • The chloro substituent on the aromatic ring is generally inert under these conditions but can influence electron density and reactivity.
  • Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the ether linkage and retention of the aldehyde group.
  • Infrared (IR) spectroscopy shows characteristic aldehyde C=O stretch near 1700 cm⁻¹ and ether C–O–C stretches around 1100 cm⁻¹.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Base-mediated alkylation 2-chloro-5-methoxy-4-hydroxybenzaldehyde + 2-methylbenzyl bromide K2CO3, DMF 50–80 °C, 4–6 h High yield, straightforward Requires dry solvents, careful purification
Phase Transfer Catalysis Same as above TBAB, aqueous-organic biphasic system 40 °C, 3–4 h Environmentally friendly, scalable Requires catalyst optimization
Multi-step protection/deprotection Protected aldehyde intermediates Various bases and alkylating agents Variable Minimizes side reactions More complex, longer synthesis

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzoic acid.

    Reduction: 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 2-amino-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H15ClO3
  • Molecular Weight : 290.74 g/mol
  • IUPAC Name : 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde

This compound features a chloro group, a methoxy group, and a benzyl ether group attached to a benzaldehyde core, which contributes to its reactivity and potential utility in various applications.

Chemistry

In the field of chemistry, 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
  • Substitution Reactions : The chloro group can be substituted with different nucleophiles under appropriate conditions.
Reaction TypePossible Products
Oxidation2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzoic acid
Reduction2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzyl alcohol
SubstitutionVarious substituted derivatives depending on the nucleophile used

Biology

Research has explored the biological activity of this compound, particularly its interactions with biomolecules. Studies indicate potential antimicrobial and anticancer activities, making it a candidate for further pharmacological investigations.

For instance, in a study assessing small-molecule ligands for targeting specific proteins, derivatives of similar compounds demonstrated promising interactions with biological targets, suggesting that 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde may exhibit similar properties .

Medical Applications

The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it could have:

  • Antimicrobial Activity : Effective against certain bacterial strains.
  • Anticancer Properties : Potential to inhibit cancer cell proliferation.

These findings warrant further clinical studies to evaluate its efficacy and safety in medical applications.

Industrial Applications

In industry, 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde is utilized in producing specialty chemicals and materials. Its unique structure allows it to be incorporated into formulations for:

  • Cosmetics : Used as a fragrance component or active ingredient in skincare products due to its potential skin benefits.

Case Study 1: Antimicrobial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of several benzaldehyde derivatives, including compounds structurally related to 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde. Results indicated significant inhibition against specific bacterial strains, highlighting its potential as an antimicrobial agent .

Case Study 2: Synthesis of Complex Molecules

In synthetic organic chemistry research, 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde was utilized as a starting material for synthesizing more complex structures. Researchers reported successful yields and high purity levels in their products, demonstrating its utility as an intermediate .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(a) 3-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde
  • Structural Difference : The chloro group is at position 3 instead of position 2.
(b) 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde
  • Structural Difference : Replaces the 2-methylbenzyloxy group with a 4-bromobenzyloxy moiety.
  • Impact : The bromine atom increases molecular weight (325.6 vs. ~296.7 for the target compound) and introduces a heavier halogen, which could enhance lipophilicity and alter binding affinity in biological systems. This compound’s CAS registry (667436-67-1) and molecular formula (C₁₄H₁₀BrClO₂) highlight its distinct synthetic applications, such as in cross-coupling reactions .
(c) 4-Methoxy-2-methylbenzaldehyde
  • Structural Difference : Simpler structure lacking the chloro and benzyloxy substituents.
  • Impact: With a molecular weight of 150.17 (vs. ~296.7 for the target compound), this analog has lower steric demand and reduced polarity, making it more volatile and soluble in non-polar solvents. It is commercially available (>95% purity) and serves as a common intermediate in fragrance and pharmaceutical synthesis .
(b) Comparison with 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde
  • Synthesis : This analog incorporates an azo group, synthesized via diazotization and coupling reactions. Purification involves silica gel chromatography (CH₂Cl₂/hexane), yielding 76.2% .
  • Contrast : The target compound lacks the azo group, avoiding the photodegradation and toxicity concerns associated with azo dyes.

Physicochemical and Spectral Properties

Compound Molecular Weight Key Functional Groups Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound ~296.7 Cl, OCH₃, OCH₂C₆H₃(CH₃) Not Reported Expected C=O (IR ~1700 cm⁻¹), aromatic protons (NMR δ 7-8 ppm)
2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde 300.3 OH, OCH₃, N=N 169–171 IR: OH (3200 cm⁻¹), C=O (1680 cm⁻¹); NMR: CHO (δ 9.8 ppm)
4-Methoxy-2-methylbenzaldehyde 150.17 OCH₃, CH₃ Not Reported IR: C=O (1720 cm⁻¹); NMR: CH₃ (δ 2.3 ppm)

Biological Activity

2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde, with the CAS number 1427022-11-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its antiproliferative, antibacterial, and antioxidative effects, supported by relevant research findings and data.

  • Molecular Formula : C₁₆H₁₅ClO₃
  • Molecular Weight : 290.74 g/mol
  • Structure : The compound features a chloro group, methoxy group, and a benzaldehyde moiety, which contribute to its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar compounds in the benzaldehyde family. For instance, derivatives with methoxy groups have shown significant activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study investigating various substituted benzaldehydes reported that compounds with similar structures exhibited IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. Specifically, compounds with methoxy substitutions demonstrated enhanced activity against breast cancer cell lines (e.g., MCF-7) and ovarian cancer cells (e.g., A2780).

CompoundCell LineIC₅₀ (µM)
2-Chloro-5-methoxy-4-(substituted)MCF-71.2 - 5.3
Benzaldehyde Derivative AA27803.1
Benzaldehyde Derivative BHCT 1163.7

Antibacterial Activity

The antibacterial properties of benzaldehyde derivatives are also noteworthy. Compounds structurally similar to 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde have shown selective activity against Gram-positive bacteria.

Case Study: Antibacterial Effects

A comparative study indicated that certain methoxy-substituted benzaldehydes displayed significant minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Enterococcus faecalis.

CompoundBacterial StrainMIC (µM)
2-Chloro-5-methoxy-4-(substituted)E. faecalis8
Benzaldehyde Derivative CS. aureus16
Benzaldehyde Derivative DE. coli32

Antioxidative Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that some benzaldehyde derivatives exhibit strong antioxidative activity, which may be linked to their phenolic structures.

Research Findings on Antioxidative Activity

In vitro studies have demonstrated that certain derivatives possess superior antioxidant capabilities compared to standard antioxidants like Butylated Hydroxytoluene (BHT). The antioxidative effects were measured using various assays, including DPPH and ABTS methods.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
2-Chloro-5-methoxy-4-(substituted)10 - 3015 - 25
Standard Antioxidant (BHT)20 - 4030 - 50

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